
3-Methylhypoxanthine
Vue d'ensemble
Description
3-Methylhypoxanthine (C₆H₆N₄O) is a purine derivative characterized by a methyl group at the N3 position of the hypoxanthine scaffold. It serves as a critical intermediate in synthetic organic chemistry and medicinal research, particularly in the development of antiparasitic agents like malonganenone J . Its synthesis typically involves a four-step route starting from ethyl cyanoacetate, with key intermediates such as ethyl (hydroxyimino)cyanoacetate and nitroso derivatives . Structural confirmation relies on FTIR, NMR, and chromatographic analyses . Notably, this compound exhibits unique tautomeric behavior, existing in lactim and lactam forms, which influence its reactivity in alkylation reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3-Methylhypoxanthine can be synthesized through various chemical reactions involving hypoxanthine as the starting material. One common method involves the methylation of hypoxanthine using methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar methylation reactions but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Methylhypoxanthine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 3-methylxanthine.
Reduction: Reduction reactions can convert it back to hypoxanthine.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the purine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base are employed.
Major Products:
Oxidation: 3-Methylxanthine
Reduction: Hypoxanthine
Substitution: Various substituted purines depending on the reagents used.
Applications De Recherche Scientifique
3-Methylhypoxanthine has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other purine derivatives.
Biology: The compound is studied for its role in nucleotide metabolism and its potential as a biomarker for certain diseases.
Medicine: Research is ongoing to explore its therapeutic potential in treating metabolic disorders.
Mécanisme D'action
The mechanism of action of 3-Methylhypoxanthine involves its interaction with enzymes involved in purine metabolism. It can act as a substrate or inhibitor for enzymes such as xanthine oxidase and hypoxanthine-guanine phosphoribosyltransferase. These interactions affect the synthesis and degradation of nucleotides, influencing various cellular processes .
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
1-Methylhypoxanthine
- Structure : Methyl group at N1.
- Synthesis : Prepared via deamination of 9-methyladenine under acidic conditions .
- Key Differences :
- Oxidation Resistance : 1-Methylhypoxanthine is refractory to xanthine oxidase (XO)-mediated oxidation, unlike 3-methylhypoxanthine, which oxidizes at ~5–10% the rate of hypoxanthine to form 3-methylxanthine .
- Biological Relevance : Lacks reported roles in bioactive natural product synthesis, unlike its N3-methylated counterpart .
9-Methylhypoxanthine
- Structure : Methyl group at N7.
- Synthesis: Derived from hydrogenolysis of 7-methoxy-9-methylpurine intermediates .
- Key Differences: Reactivity: The N9-methyl group sterically hinders alkylation at N7/N9, limiting utility in derivatization compared to this compound . Pharmacological Profile: No documented antimalarial or antimicrobial activity, unlike this compound-derived malonganenones .
3-Methylxanthine
- Structure : Methyl at N3, with additional oxo groups at C2 and C6 (vs. hypoxanthine’s C6 oxo).
- Synthesis : Oxidation product of this compound via XO .
- Key Differences: Enzyme Inhibition: Inhibits monoamine oxidase (MAO) and primary amine oxidase (PAO) at IC₅₀ values comparable to theophylline (1–10 µM) .
3-Isobutyl-1-methylxanthine (IBMX)
- Structure : Branched isobutyl chain at N3, methyl at N1.
- Key Differences :
Comparative Data Table
Research Findings and Implications
- Antiparasitic Applications: this compound is indispensable in synthesizing malonganenones, which exhibit nanomolar antimalarial activity. Its N7 alkylation selectivity (yield: 48–67%) outperforms other methylhypoxanthines in generating bioactive derivatives .
- Oxidative Stability : The N3-methyl group confers moderate resistance to XO, enabling controlled synthesis of 3-methylxanthine for MAO/PAO inhibition studies .
- Tautomer-Driven Reactivity : The lactim tautomer of 2-mercapto-3-methylhypoxanthine facilitates cleaner alkylation reactions, a feature absent in 1- or 9-methylated analogs .
Activité Biologique
3-Methylhypoxanthine (3-MH) is a purine derivative that has garnered attention for its potential biological activities, particularly in the context of cancer research and cellular signaling. This article explores the synthesis, biological effects, and mechanisms of action associated with 3-MH, drawing on diverse research findings.
Chemical Structure and Synthesis
This compound is a methylated derivative of hypoxanthine, characterized by the addition of a methyl group at the N-3 position of the purine ring. The compound can be synthesized through selective N-7 alkylation of hypoxanthine derivatives under basic conditions, utilizing various alkyl halides to achieve the desired methylation .
Anticancer Properties
Recent studies have indicated that 3-MH exhibits anticancer properties. For instance, research involving unsaturated acyclonucleosides, which are structurally related to 3-MH, demonstrated that certain analogues could inhibit cancer cell growth. Specifically, these compounds showed varying degrees of efficacy against different cancer cell lines, with some achieving up to 50% inhibition at specific concentrations .
In vitro studies have suggested that 3-MH may interfere with cellular processes critical for tumor growth and survival. The compound's mechanism may involve disruption of nucleotide metabolism or modulation of signaling pathways associated with cell proliferation.
Antiviral Activity
In addition to its anticancer effects, 3-MH has been investigated for its antiviral properties. Analogues of 3-MH demonstrated protective effects against HIV in vitro, suggesting that the compound may serve as a potential therapeutic agent in antiviral strategies . The exact mechanism remains under investigation but may involve interference with viral replication or host cell interactions.
The biological activity of 3-MH is thought to be mediated through several mechanisms:
- Membrane Interaction : Research indicates that compounds similar to 3-MH can interact with cellular membranes, potentially altering their integrity and affecting membrane-bound proteins involved in signaling pathways . This suggests that 3-MH may exert cytotoxic effects through membrane perturbation.
- Enzyme Inhibition : There is evidence that 3-MH can inhibit enzymes involved in nucleotide synthesis and metabolism. Such inhibition could lead to reduced availability of nucleotides necessary for DNA and RNA synthesis, thereby affecting cell proliferation.
- Signal Transduction Modulation : 3-MH may also influence signal transduction pathways by modulating receptor activity or downstream signaling cascades. This could result in altered cellular responses to growth factors or stress signals.
Case Studies and Research Findings
Several studies have documented the effects of 3-MH on various biological systems:
- Cell Line Studies : In one study, treatment with 3-MH resulted in significant apoptosis in cancer cell lines, highlighting its potential as a chemotherapeutic agent .
- Animal Models : Biodistribution studies in mice indicated that derivatives of 3-MH are metabolized rapidly in vivo, suggesting a potential for systemic therapeutic applications .
- Comparative Studies : When compared to other purine derivatives, 3-MH exhibited unique properties that suggest a distinct mechanism of action, particularly regarding its interaction with cellular membranes and proteins .
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-methylhypoxanthine, and how do they address challenges in regioselective methylation?
A four-step synthesis starting from ethyl cyanoacetate (38) is commonly employed, involving the preparation of ethyl (hydroxyimino)cyanoacetate (33) and subsequent reaction with N-methylthiourea (32). This method prioritizes regioselectivity by leveraging steric and electronic effects during cyclization . Researchers must validate intermediate purity via HPLC or TLC to minimize side products.
Q. How should researchers characterize the purity and structural identity of this compound?
Characterization requires a combination of spectroscopic techniques:
- ¹H/¹³C NMR to confirm methyl group positioning and aromatic proton environments.
- High-resolution mass spectrometry (HRMS) for molecular ion verification.
- Melting point analysis to compare with literature values. Discrepancies in spectral data should prompt re-evaluation of synthetic conditions or solvent effects .
Q. What experimental protocols are recommended for assessing this compound’s stability under physiological conditions?
Conduct pH-dependent stability studies in buffers (pH 2–8) at 37°C, using UV-Vis spectroscopy to track degradation kinetics. Include control experiments with hypoxanthine to differentiate methylation effects. Report half-life (t₁/₂) and degradation byproducts via LC-MS .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies for this compound be designed to optimize antiparasitic activity?
Prioritize analogues with modifications to:
- The methyl group (e.g., substitution with bulkier alkyl chains).
- The purine scaffold (e.g., halogenation at C8). Use in vitro assays (e.g., Plasmodium falciparum growth inhibition) paired with computational docking to correlate steric/electronic properties with bioactivity. Address contradictory SAR data by normalizing assay conditions (e.g., serum protein binding effects) .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Meta-analysis : Compare datasets using standardized metrics (e.g., IC₅₀ normalized to cell line, incubation time).
- Experimental replication : Repeat key studies under controlled conditions (e.g., ATP levels, oxygen tension).
- Mechanistic studies : Use isotopic labeling (e.g., ¹⁴C-methyl) to track metabolic incorporation in conflicting models .
Q. How can computational modeling improve the prediction of this compound’s interactions with target enzymes?
Employ molecular dynamics (MD) simulations to map binding affinities with xanthine oxidase or purine nucleoside phosphorylase. Validate predictions via:
- Isothermal titration calorimetry (ITC) for thermodynamic profiling.
- Site-directed mutagenesis of key residues (e.g., Glu802 in xanthine oxidase). Address force field inaccuracies by cross-referencing with crystallographic data .
Q. Methodological Guidance
Q. How should researchers design dose-response experiments for this compound in in vivo toxicity studies?
- Use logarithmic dosing (e.g., 0.1–100 mg/kg) to capture threshold effects.
- Include positive controls (e.g., allopurinol for xanthine oxidase inhibition).
- Monitor uric acid/creatinine ratios in serum and urine to assess renal toxicity. Statistical analysis must account for inter-individual variability via mixed-effects models .
Q. What criteria determine the inclusion of this compound data in a research publication?
- Primary data : Full synthetic protocols, spectroscopic validation, and biological assay conditions.
- Negative results : Failed synthetic attempts or inactive analogues to guide future work.
- Reproducibility : Detailed Supplementary Information (SI) with raw NMR/MS files and assay plate layouts .
Q. Data Presentation Standards
Q. How should conflicting NMR assignments for this compound be reported?
- Tabulate chemical shifts from multiple sources, highlighting discrepancies.
- Propose resolution via 2D NMR (e.g., HSQC, HMBC) to confirm connectivity.
- Annotate SI with raw spectra and processing parameters (e.g., window functions) .
Q. What ethical considerations apply when publishing this compound research?
Propriétés
IUPAC Name |
3-methyl-7H-purin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O/c1-10-3-9-6(11)4-5(10)8-2-7-4/h2-3H,1H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMOIVMBFRBQQFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC(=O)C2=C1N=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60289657 | |
Record name | Hypoxanthine, 3-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60289657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1006-11-7 | |
Record name | 3-Methylhypoxanthine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62620 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Hypoxanthine, 3-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60289657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Methylhypoxanthine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HX964T4AY2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.